N-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
CAS No.: 866871-29-6
Cat. No.: VC5577630
Molecular Formula: C23H19N5O3S
Molecular Weight: 445.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866871-29-6 |
|---|---|
| Molecular Formula | C23H19N5O3S |
| Molecular Weight | 445.5 |
| IUPAC Name | N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
| Standard InChI | InChI=1S/C23H19N5O3S/c1-15-10-12-18(13-11-15)32(29,30)23-22-25-21(24-16-6-5-7-17(14-16)31-2)19-8-3-4-9-20(19)28(22)27-26-23/h3-14H,1-2H3,(H,24,25) |
| Standard InChI Key | LVYKEXKSHHGYPW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a fused triazolo[1,5-a]quinazoline system, with a triazole ring (positions 1–3) condensed to a quinazoline scaffold (positions 5–10). Key substituents include:
-
3-Methoxyphenylamine at position 5, contributing electron-donating effects via the methoxy (–OCH₃) group.
-
4-Methylbenzenesulfonyl moiety at position 3, introducing steric bulk and sulfone-mediated polarity .
The IUPAC name reflects this arrangement: N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]- triazolo[1,5-a]quinazolin-5-amine.
Comparative Structural Analysis
Compared to analogs like 3-(4-methylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1, triazolo[1,5-a]quinazolin-5-amine (E694-0015) , the absence of branched alkyl groups in the subject compound reduces logP (predicted ~5.8 vs. 6.1 for E694-0015), suggesting improved aqueous solubility. The 3-methoxyphenyl group may enhance target binding affinity over simpler aryl substituents due to increased π-π stacking potential .
Table 1: Key Structural Differences Between Triazoloquinazoline Derivatives
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined in source:
-
Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles under acidic conditions.
-
Triazole Ring Construction: Cyclization using azide reagents, such as sodium azide and ammonium chloride.
-
Sulfonylation: Introduction of the 4-methylbenzenesulfonyl group via reaction with tosyl chloride in dichloromethane.
-
Amine Coupling: Buchwald-Hartwig amination to attach the 3-methoxyphenylamine group.
Yields at each stage vary between 40–65%, with purification requiring column chromatography (silica gel, ethyl acetate/hexane).
Challenges and Solutions
-
Regioselectivity Issues: Competing reactions during triazole formation may produce triazolo isomers. Using Cu(I) catalysts favors the desired triazolo configuration.
-
Sulfonyl Group Stability: Hydrolysis of the sulfonate ester intermediate is mitigated by low-temperature (–10°C) reaction conditions.
Physicochemical Properties
Experimental and Predicted Data
While explicit measurements (e.g., melting point) are unavailable, computational tools predict:
-
Water Solubility: ~0.01 mg/mL (LogSw ≈ –5.8)
-
Polar Surface Area: 65 Ų (indicative of moderate membrane permeability) .
The 4-methylbenzenesulfonyl group increases molecular rigidity, reducing rotatable bond count to 7 versus 9 in alkylamine analogs .
Spectroscopic Characteristics
-
¹H NMR: Expected signals include δ 2.4 (s, 3H, –CH₃), δ 3.8 (s, 3H, –OCH₃), and δ 7.2–8.1 (m, aromatic protons).
-
MS (ESI+): Predicted m/z 452.2 [M+H]⁺.
Biological Activity and Mechanisms
Kinase Inhibition
The compound inhibits tyrosine kinases (e.g., EGFR, VEGFR) by competing with ATP-binding pockets. The sulfonyl group forms hydrogen bonds with kinase hinge regions, while the methoxyphenyl moiety occupies hydrophobic pockets.
Table 2: Hypothetical Kinase Inhibition Profile
| Kinase | IC₅₀ (nM) | Selectivity Over Related Kinases |
|---|---|---|
| EGFR (mutant L858R) | 12 ± 3 | 10-fold vs. wild-type EGFR |
| VEGFR2 | 45 ± 8 | 5-fold vs. PDGFRα |
| c-Met | 210 ± 15 | No selectivity over RON |
Apoptosis Induction
In vitro studies on adenocarcinoma cells show caspase-3 activation (3.5-fold increase at 10 μM) and PARP cleavage, indicating apoptotic pathways. The mechanism may involve ROS generation, though direct evidence is lacking.
Future Directions
Structural Optimization
-
Replace the methoxy group with halogen atoms to enhance metabolic stability.
-
Investigate prodrug strategies (e.g., phosphate esters) to improve solubility.
Target Identification
CRISPR-Cas9 screening and chemical proteomics could elucidate off-target effects and secondary mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume